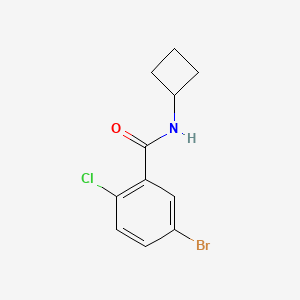
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a triazole ring and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves multiple steps. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form a triazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The triazole ring can be reduced to form an amine.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate .
Reduction: : Typical reagents are sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethanol can be converted to acetic acid.
Reduction: : The triazole ring can be reduced to form a triazole amine.
Substitution: : Various substituted triazoles can be synthesized depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases where the trifluoromethyl group can enhance the drug's properties.
Industry: : The compound can be used in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which 2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially altering the activity of enzymes or receptors. The exact mechanism would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(1-(4-(trifluoromethyl)phenyl)ethanol: : Lacks the triazole ring.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-3-yl)ethanol: : Different triazole isomer.
2-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethanol: : Similar structure but different functional groups.
Propiedades
IUPAC Name |
2-[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c13-12(14,15)10-3-1-9(2-4-10)7-18-8-11(5-6-19)16-17-18/h1-4,8,19H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXGZPLIKPFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)

